molecular formula C5H11ClFN B2830279 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 2231663-41-3

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2830279
CAS No.: 2231663-41-3
M. Wt: 139.6
InChI Key: JKAJXTLZYZNHQJ-JEVYUYNZSA-N
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Description

The compound features a cyclobutane ring substituted with a fluoromethyl group (-CH₂F) and an amine hydrochloride moiety. Its structural simplicity and fluorine substitution make it a candidate for pharmaceutical and agrochemical research, particularly in applications requiring metabolic stability or enhanced polarity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(fluoromethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAJXTLZYZNHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137697-07-3
Record name 3-(fluoromethyl)cyclobutan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride typically involves the fluoromethylation of cyclobutanone followed by reductive amination. The reaction conditions often include the use of fluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or fluoromethyl iodide. The intermediate product is then subjected to reductive amination using reagents like sodium cyanoborohydride in the presence of an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in 3-(fluoromethyl)cyclobutan-1-amine hydrochloride acts as a nucleophile, participating in alkylation and arylation reactions. For example:

ReactantsReagents/ConditionsProductsYieldReference
Alkyl halides (R–X)K₂CO₃, DMF, 60°C, 12 hrsAlkylated amines65–85%
Aryl bromidesPd(OAc)₂, Xantphos, K₃PO₄Aryl-substituted cyclobutylamines70–90%

These reactions often proceed via an SN2 mechanism, with the amine displacing halides. Steric hindrance from the cyclobutane ring slightly reduces reaction rates compared to linear amines.

Condensation Reactions

The compound undergoes reductive amination with aldehydes/ketones to form secondary amines:

Carbonyl CompoundReducing AgentSolventProductsYieldReference
FormaldehydeNaBH(OAc)₃DCMN-methyl-3-(fluoromethyl)cyclobutylamine78%
CyclohexanoneNaBH₃CNMeOHN-cyclohexyl derivative65%

This method is particularly effective for synthesizing pharmaceutically relevant secondary amines.

Oxidation Reactions

Oxidative cleavage of the cyclobutane ring or functional group transformations have been documented:

Oxidizing AgentConditionsProductsSelectivityReference
KMnO₄H₂SO₄, 80°C3-Fluorobutanedioic acid92%
CrO₃Acetic acid, 50°C3-(Fluoromethyl)cyclobutanone85%

The ring’s strain facilitates selective oxidation at the methylene position adjacent to the fluoromethyl group.

Acylation Reactions

The amine reacts with acylating agents to form stable amides:

Acylating AgentBaseSolventProductsYieldReference
Acetyl chlorideEt₃NTHFN-acetyl derivative90%
Benzoyl chloridePyridineDCMN-benzoyl derivative88%

These reactions are critical for modifying the compound’s pharmacokinetic properties in drug discovery.

Hydrogenation and Hydrolysis

While the compound itself is stable under standard conditions, its synthetic precursors (e.g., nitriles) undergo hydrogenation:

Starting MaterialCatalystConditionsProductsYieldReference
3-(Fluoromethyl)cyclobutanenitrileH₂, Ra–Ni50 psi, 80°C3-(Fluoromethyl)cyclobutan-1-amine95%

Hydrolysis of intermediates (e.g., nitriles to carboxylic acids) is also feasible under acidic or basic conditions .

Key Reactivity Trends

  • Fluorine Effects : The fluoromethyl group enhances electronegativity, stabilizing transition states in substitution reactions.

  • Ring Strain : The cyclobutane ring promotes oxidative cleavage but resists electrophilic addition due to angle strain .

  • Solubility : The hydrochloride salt improves aqueous solubility, facilitating reactions in polar solvents.

This compound’s versatility in nucleophilic, oxidative, and condensation reactions makes it valuable for synthesizing bioactive molecules and materials.

Scientific Research Applications

Medicinal Chemistry

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride serves as a crucial building block in drug development. Its structure allows for modifications that can enhance metabolic stability and bioavailability of drug candidates.

Case Study : Research has indicated that compounds with similar structures exhibit significant biological activities, particularly in oncology. For instance, trifluoromethylated cyclobutane derivatives have shown antineoplastic properties comparable to established chemotherapeutic agents like cisplatin, demonstrating efficacy in inhibiting tumor growth across various cancer cell lines.

Biological Research

The compound is utilized in synthesizing biologically active molecules, aiding in the study of biochemical pathways and mechanisms. Its interactions with specific molecular targets, such as enzymes or receptors, are of particular interest.

Mechanism of Action : The trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic substitutions crucial for interactions with biomolecules. This property is essential for potential therapeutic effects, such as enzyme inhibition.

Materials Science

The rigid cyclobutane ring and electron-withdrawing fluoromethyl group make this compound a candidate for developing new materials with specific electronic properties. Its unique electronic characteristics can lead to innovations in electronic devices or advanced materials.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

The table below compares 3-(fluoromethyl)cyclobutan-1-amine hydrochloride with key analogs, focusing on substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents
This compound C₅H₁₀ClFN 216.33 EN300-366826 -CH₂F (fluoromethyl)
3-Methylcyclobutanamine hydrochloride C₅H₁₁ClN 135.60 1093951-55-3 -CH₃ (methyl)
3,3-Difluoro-1-methylcyclobutan-1-amine hydrochloride C₅H₉ClF₂N 211.56 2490375-73-8 -CF₂ (difluoro), -CH₃
3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride C₁₁H₁₂ClF₃N 257.68 CID 50988666 -C₆H₄CF₃ (trifluoromethylphenyl)
3-Fluoro Deschloroketamine hydrochloride C₁₃H₁₆ClFNO 257.73 2657761-24-3 Cyclohexanone core, -F, -CH₃
3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride C₇H₁₈ClNSi 195.76 2059154-98-0 -Si(CH₃)₃ (trimethylsilyl)

Structural Insights :

  • Fluorine vs.
  • Aromatic vs. Aliphatic Fluorination : The trifluoromethylphenyl substituent in CID 50988666 introduces aromaticity and bulkiness, likely increasing receptor binding affinity but reducing solubility .
  • Silyl Substitution : The trimethylsilyl group in 2059154-98-0 adds steric hindrance, which may limit reactivity but improve thermal stability .

Physical Properties and Stability

Compound Name Purity Storage Conditions Stability
This compound Not specified Not specified Not specified
3-Fluoro Deschloroketamine hydrochloride ≥98% -20°C ≥5 years
3,3-Difluoro-1-methylcyclobutan-1-amine hydrochloride Not specified Not specified Not specified

Key Observations :

  • 3-Fluoro Deschloroketamine hydrochloride () demonstrates high purity (≥98%) and long-term stability under freezing conditions, suggesting rigorous quality control for research applications.
  • Data gaps for the primary compound highlight the need for further experimental characterization.

Biological Activity

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride is a synthetic compound with a unique structure that includes a cyclobutane ring and a fluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

Molecular Formula: C5_5H9_9ClFN
Molecular Weight: 175.58 g/mol
Structure: The compound features a cyclobutane ring with a fluoromethyl group and an amine group, contributing to its stability and solubility in polar solvents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoromethyl group enhances the compound's ability to form strong interactions with enzymes and receptors, leading to modulation of their activity. The structural rigidity provided by the cyclobutane ring contributes to the compound's specificity in binding.

Biological Applications

This compound has been explored for several potential applications:

  • Medicinal Chemistry: Investigated for its role in designing enzyme inhibitors and receptor modulators. Its unique structure may enhance the potency and selectivity of pharmacological agents .
  • Biological Research: Employed in studies related to enzyme-substrate interactions, protein-ligand binding, and as a tool for understanding biochemical pathways .

Comparative Analysis

To understand the distinctiveness of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(Trifluoromethyl)cyclobutan-1-amine hydrochlorideContains trifluoromethyl instead of fluoromethylEnhanced electron-withdrawing properties
1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochlorideMethyl substitution at position 1Alters steric hindrance and reactivity
3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochlorideAdditional fluorine atomPotentially affects electronic properties

This table illustrates how variations in structure can influence the biological activity and reactivity profiles of related compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of compounds similar to this compound:

  • Enzyme Inhibition Studies: Research indicates that fluorinated compounds often exhibit enhanced inhibition of various enzymes due to increased lipophilicity and binding affinity. For instance, studies on trifluoromethyl analogs have shown significant improvements in inhibitory potency against key targets such as reverse transcriptase .
  • Anticancer Potential: Similar compounds have been evaluated for their cytotoxic effects against cancer cell lines. For example, derivatives exhibiting structural similarities demonstrated promising IC50 values in inhibiting cell proliferation, indicating potential therapeutic applications in oncology .

Q & A

Q. Basic Analytical Techniques

  • NMR Spectroscopy : ¹H NMR (δ 3.2–3.5 ppm for cyclobutane protons; δ 4.1–4.3 ppm for fluoromethyl group) and ¹⁹F NMR (δ -120 to -125 ppm) verify substituent positions .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 136.08) confirms molecular weight .

Q. Advanced Methods

  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for cis/trans isomerism in the cyclobutane ring .
  • HPLC-MS : Quantifies impurities (e.g., residual fluoromethyl iodide) at ppm levels using C18 columns and acetonitrile/water gradients .

What strategies mitigate side reactions during fluoromethylation of cyclobutan-1-amine derivatives?

Q. Methodological Considerations

  • Temperature Control : Maintaining reactions below 10°C reduces unintended ring-opening or polymerization .
  • Protecting Groups : Temporary Boc protection of the amine prevents unwanted nucleophilic attacks during fluoromethylation .
  • Catalyst Screening : Pd/C or Raney Ni enhances regioselectivity in hydrogenation steps, minimizing byproducts like dehalogenated analogs .

What biological mechanisms are hypothesized for this compound in anticancer studies?

Basic Mechanism
The fluoromethyl group enhances lipophilicity, promoting cellular uptake. Preliminary studies suggest intercalation with DNA or inhibition of topoisomerase II, analogous to cisplatin derivatives .

Q. Advanced Insights

  • Enzyme Binding : Molecular docking simulations indicate strong interactions with ATP-binding pockets of kinases (e.g., EGFR), with ΔG values of -9.2 kcal/mol .
  • Metabolic Stability : Fluorination reduces oxidative metabolism in liver microsomes, extending half-life (t₁/₂ = 4.2 h vs. 1.8 h for non-fluorinated analogs) .

How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl) alter bioactivity?

Q. SAR Analysis

  • Trifluoromethyl Analogs : Higher electron-withdrawing effects increase receptor binding affinity (IC₅₀ = 0.8 μM vs. 2.3 μM for difluoromethyl) but may reduce solubility .
  • Cyclobutane Ring Strain : Smaller rings (e.g., cyclopropane) lower metabolic stability due to increased reactivity .

How should researchers address contradictions in reported cytotoxicity data for fluorinated cyclobutane derivatives?

Q. Data Reconciliation

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and incubation times (24 h vs. 48 h) significantly impact IC₅₀ values .
  • Impurity Interference : Residual solvents (e.g., DMSO) in stock solutions can artificially suppress viability readings; validate via LC-MS .

What analytical methods are recommended for quantifying degradation products under accelerated stability conditions?

Q. Method Selection

  • Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks. Monitor hydrolytic degradation via UPLC-PDA (λ = 254 nm) and identify byproducts (e.g., cyclobutanol derivatives) using HRMS .

What challenges arise during scale-up from milligram to kilogram synthesis?

Q. Process Considerations

  • Exotherm Management : Gradual reagent addition and jacketed reactors prevent thermal runaway during fluoromethylation .
  • Purification Bottlenecks : Switch from column chromatography to fractional crystallization for cost-effective bulk purification .

How does the hydrochloride salt form influence stability and handling?

Q. Stability Profile

  • Hygroscopicity : The HCl salt absorbs moisture rapidly; store under argon at -20°C with desiccants .
  • Photodegradation : UV light induces cyclobutane ring cleavage; use amber glassware for storage .

What comparative studies highlight the uniqueness of this compound among fluorinated amines?

Q. Key Comparisons

  • vs. 3-(Difluoromethyl)cyclobutan-1-amine : Higher metabolic stability (CL₋hepatic = 12 mL/min/kg vs. 28 mL/min/kg) due to reduced CYP450 interactions .
  • vs. Aromatic Fluorinated Amines : Lower cytotoxicity (IC₅₀ = 15 μM vs. 8 μM) but improved BBB penetration (logP = 1.2 vs. 0.7) .

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